molecular formula C15H10O3S B14659241 4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid CAS No. 40990-87-2

4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid

Cat. No.: B14659241
CAS No.: 40990-87-2
M. Wt: 270.3 g/mol
InChI Key: DPFQUHSWYQDAAG-UHFFFAOYSA-N
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Description

4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Hinsberg reaction, which involves the reaction of 1,2-diketones with dialkyl thiodiacetate in the presence of sodium or potassium alkoxide, can be employed to synthesize thiophene carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-benzothiophene-6-carboxylic acid
  • 7-Phenyl-1-benzothiophene-6-carboxylic acid
  • 4-Hydroxy-7-phenyl-1-benzothiophene

Uniqueness

4-Hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

CAS No.

40990-87-2

Molecular Formula

C15H10O3S

Molecular Weight

270.3 g/mol

IUPAC Name

4-hydroxy-7-phenyl-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C15H10O3S/c16-12-8-11(15(17)18)13(9-4-2-1-3-5-9)14-10(12)6-7-19-14/h1-8,16H,(H,17,18)

InChI Key

DPFQUHSWYQDAAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C=C2C(=O)O)O)C=CS3

Origin of Product

United States

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